molecular formula C27H26N4OS2 B427447 N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide CAS No. 329904-54-3

N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide

Cat. No. B427447
CAS RN: 329904-54-3
M. Wt: 486.7g/mol
InChI Key: RNXJFDPUKJAFDB-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological activity can be affected by the substituents on the thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized through condensation reactions involving a thiol and a nitrile .


Molecular Structure Analysis

The compound has a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents present. Thiazole itself resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific biological activity. For example, some thiazole derivatives exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new thiazole derivatives with different substituents to explore their potential biological activities .

properties

IUPAC Name

N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4OS2/c1-33-26-28-16-23(17-29-26)31-24(18-34-27(31)30-25(32)22-10-6-3-7-11-22)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h3,6-7,10-19H,2,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXJFDPUKJAFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide

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